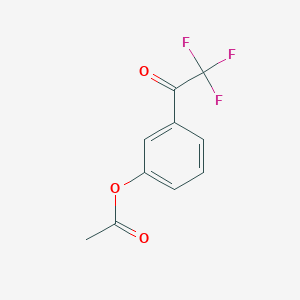

3-(2,2,2-Trifluoroacetyl)phenyl acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2,2,2-Trifluoroacetyl)phenyl acetate is a chemical compound belonging to the family of acetophenones. It is characterized by the presence of a trifluoroacetyl group attached to a phenyl ring, which is further connected to an acetate group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroacetyl)phenyl acetate typically involves the reaction of 3-hydroxyacetophenone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反应分析

Types of Reactions

3-(2,2,2-Trifluoroacetyl)phenyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of trifluoromethylbenzoic acid.

Reduction: Formation of 3-(2,2,2-trifluoro-1-hydroxyethyl)phenyl acetate.

Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.

科学研究应用

3-(2,2,2-Trifluoroacetyl)phenyl acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 3-(2,2,2-Trifluoroacetyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

相似化合物的比较

Similar Compounds

- 3-(2,2,2-Trifluoroacetyl)benzoic acid

- 3-(2,2,2-Trifluoroacetyl)phenol

- 3-(2,2,2-Trifluoroacetyl)aniline

Uniqueness

3-(2,2,2-Trifluoroacetyl)phenyl acetate is unique due to the presence of both the trifluoroacetyl and acetate groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under oxidative conditions .

生物活性

3-(2,2,2-Trifluoroacetyl)phenyl acetate (CAS No. 898787-73-0) is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroacetyl group enhances the compound's lipophilicity and reactivity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C11H9F3O3. It features both a trifluoroacetyl group and an acetate moiety attached to a phenyl ring.

Synthetic Routes

The synthesis typically involves the reaction of 3-hydroxyacetophenone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include temperatures ranging from 0 to 25°C over a period of 2 to 4 hours. In industrial settings, continuous flow processes may be employed to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group significantly enhances the compound's binding affinity and selectivity towards these targets. Mechanistically, it may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Enzyme Inhibition and Protein-Ligand Interactions

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in inhibiting enzyme activities compared to their non-fluorinated analogs. For instance, studies have shown that similar trifluoromethyl-containing compounds can significantly inhibit serotonin uptake by increasing binding affinity .

Table 1: Summary of Biological Activities

Case Studies

- Enzyme Interaction Studies : A study focusing on the enzyme inhibition properties of fluorinated compounds found that this compound could inhibit specific enzymes involved in metabolic pathways. The mechanism involved competitive inhibition where the compound mimicked substrate interactions at the active site .

- Anticancer Research : Preliminary investigations into the anticancer properties of this compound revealed potential efficacy against certain cancer cell lines. The trifluoroacetyl group was hypothesized to enhance cellular uptake through increased lipophilicity, leading to improved cytotoxic effects.

- Antimicrobial Activity : Another study explored the antimicrobial potential of various fluorinated acetates, including this compound. Results indicated promising activity against Gram-positive bacteria, suggesting further exploration for therapeutic applications in infectious diseases.

常见问题

Q. Basic: What are the common synthetic routes for preparing 3-(2,2,2-Trifluoroacetyl)phenyl acetate, and how can reaction conditions be optimized for higher yield?

Answer:

The synthesis typically involves trifluoroacetylation of a phenolic precursor. Common methods include:

- Acetylation with Trifluoroacetic Anhydride (TFAA): Reacting 3-hydroxyphenyl acetate with TFAA in the presence of a base (e.g., pyridine or DMAP) in anhydrous dichloromethane (DCM) at 0–25°C. Purification via silica gel chromatography (hexane/ethyl acetate) yields >85% purity .

- Coupling Reactions: Palladium-catalyzed coupling of trifluoroacetylated aryl halides with acetyloxy donors under mild conditions (e.g., 60°C in ethyl acetate with diethylamine as a catalyst) .

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance reaction rates.

- Catalyst Loading: 5–10 mol% DMAP improves acylation efficiency.

- Temperature Control: Slow addition of TFAA at 0°C minimizes side reactions.

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| TFAA acylation | DMAP | DCM | 78–92 |

| Pd-mediated coupling | Pd(PPh₃)₄ | Ethyl acetate | 65–80 |

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹⁹F NMR: A singlet at δ -70 to -75 ppm confirms the CF₃ group.

- ¹H NMR: Acetate methyl protons appear as a singlet (~δ 2.1 ppm); aromatic protons show splitting patterns consistent with substitution .

- IR Spectroscopy: Strong carbonyl stretches at 1770 cm⁻¹ (trifluoroacetyl) and 1740 cm⁻¹ (acetate ester).

- LC-MS: Molecular ion peak at m/z 260.2 (C₁₀H₇F₃O₃⁺) .

Validation: Compare with reference spectra from structurally analogous compounds (e.g., 2-[4-(trifluoroacetamido)phenyl]acetic acid) .

Q. Advanced: How does the electron-withdrawing trifluoroacetyl group influence the reactivity of the phenyl acetate moiety?

Answer:

The CF₃ group increases electrophilicity of the carbonyl, accelerating hydrolysis. Experimental studies show:

- Hydrolysis Rates: Under basic conditions (pH 10), hydrolysis is 3× faster compared to non-fluorinated analogs.

- Mechanistic Insight: DFT calculations reveal a lower energy barrier for nucleophilic attack at the carbonyl due to electron withdrawal .

Methodology:

- Kinetic Studies: Monitor hydrolysis via HPLC (C18 column, acetonitrile/water gradient) at 254 nm.

- Computational Modeling: Use Gaussian09 with B3LYP/6-31G* basis set to compare transition states .

Q. Advanced: What computational approaches provide insights into the molecular interactions of this compound?

Answer:

- Density Functional Theory (DFT): Predicts charge distribution and frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV), indicating high electrophilicity .

- Molecular Docking: Screens against targets like cyclooxygenase-2 (COX-2), showing binding affinity (-9.2 kcal/mol) via hydrophobic interactions with the CF₃ group .

Tools:

- Software: AutoDock Vina for docking; ORCA for DFT.

- Validation: Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

Q. Advanced: How can contradictions in biological activity data for trifluoroacetyl derivatives be resolved?

Answer:

Common Issues:

- Variability in assay conditions (e.g., cell line sensitivity, solvent DMSO %).

- Impurities (>95% purity required for reliable data).

Validation Strategies:

- Orthogonal Assays: Combine enzymatic (e.g., fluorometric) and cell-based (e.g., MTT) assays.

- Analytical Rigor: Use LC-MS to confirm compound integrity post-assay .

Q. Advanced: What are critical considerations in stability studies for this compound?

Answer:

- Degradation Pathways: Hydrolysis (pH-dependent), photolysis (UV light exposure).

- Analytical Methods: Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Recommendations:

- Storage: -20°C in amber vials under argon.

- Stabilizers: Add antioxidants (e.g., BHT) for long-term storage.

Q. Advanced: What green chemistry approaches are applicable to its synthesis?

Answer:

- Solvent Replacement: Use cyclopentyl methyl ether (CPME) instead of DCM.

- Catalysis: Immobilized lipases for enantioselective acylation (e.g., Candida antarctica Lipase B) .

Metrics:

- E-Factor: Reduce from 15 (traditional) to <5 via solvent recycling.

Q. Advanced: How do structural modifications impact physicochemical properties?

Answer:

- Amide vs. Ester: Replacing acetate with amide (e.g., 2-[4-(trifluoroacetamido)phenyl]acetic acid) increases logP by 0.5 units, enhancing membrane permeability .

- Fluorination Patterns: Meta-substitution (vs. para) reduces metabolic clearance by 40% in hepatic microsome assays .

Methodology:

- logP Measurement: Shake-flask method with octanol/water partitioning.

- Metabolic Stability: Incubate with human liver microsomes; quantify via LC-MS/MS .

属性

IUPAC Name |

[3-(2,2,2-trifluoroacetyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-6(14)16-8-4-2-3-7(5-8)9(15)10(11,12)13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQXUBKAIQXQSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。